molecular formula C18H28O2 B14316206 2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol CAS No. 109988-92-3

2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol

Katalognummer: B14316206
CAS-Nummer: 109988-92-3
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: KWWPWFZZXQDBOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol is a complex organic compound with a unique structure that includes a methoxyphenyl group and a trimethylcyclohexanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxyphenethyl bromide, which is then reacted with 1,3,3-trimethylcyclohexanone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetone and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. Catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Phenylethyl)chromone: This compound shares a similar phenylethyl group but has a different core structure.

    4-Methoxyphenethyl isocyanate: Another compound with a methoxyphenyl group, but with different functional groups and reactivity.

Uniqueness

2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol is unique due to its combination of a methoxyphenyl group and a trimethylcyclohexanol moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

109988-92-3

Molekularformel

C18H28O2

Molekulargewicht

276.4 g/mol

IUPAC-Name

2-[2-(4-methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol

InChI

InChI=1S/C18H28O2/c1-17(2)12-5-13-18(3,19)16(17)11-8-14-6-9-15(20-4)10-7-14/h6-7,9-10,16,19H,5,8,11-13H2,1-4H3

InChI-Schlüssel

KWWPWFZZXQDBOB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(C1CCC2=CC=C(C=C2)OC)(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.